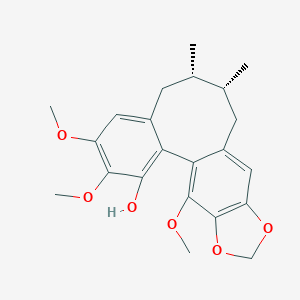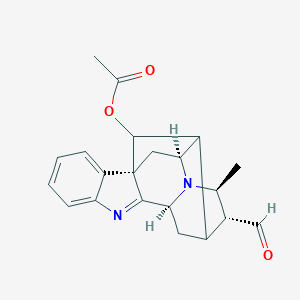
Perakine
Übersicht
Beschreibung
Perakine is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . It has been found to have anti-inflammatory activities .
Synthesis Analysis
This compound reductase (PR) catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The enzyme was cloned by a “reverse-genetic” approach from cell suspension cultures of the plant Rauvolfia serpentina (Apocynaceae) and functionally expressed in Escherichia coli as the N-terminal His6-tagged protein .
Molecular Structure Analysis
The molecular formula of this compound is C21H22N2O3 . The average mass is 350.411 Da and the monoisotopic mass is 350.163055 Da .
Chemical Reactions Analysis
This compound reductase (PR) catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The chemoselectivity of this compound reductase (PR) was engineered through rational design .
Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 492.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.0±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Rolle in der Alkaloidbiosynthese
Perakine-Reduktase (PR) ist ein Schlüsselenzym in der Biosynthese des Alkaloids Ajmalin . Sie katalysiert einen NADPH-abhängigen Schritt in einem Seitenzweig des 10-stufigen Biosynthesewegs . Dieses Enzym wurde aus Zell-Suspension-Kulturen der Pflanze Rauvolfia serpentina (Apocynaceae) geklont und funktionell in Escherichia coli exprimiert .
Breit gefächerte Substrataufnahme
PR zeigt eine breite Substrataufnahme und wandelt 16 von 28 getesteten Verbindungen mit reduzierbarer Carbonylfunktion um . Diese Verbindungen gehören zu drei Substratgruppen: Benzaldehyd, Zimtaldehyd-Derivate und Monoterpenoid-Indolalkaloide .
Selektivität in der Alkaloidgruppe
Das Enzym weist eine außergewöhnliche Selektivität in der Gruppe der Alkaloide auf . Diese Selektivität ist entscheidend für die Biosynthese spezifischer Alkaloide in Pflanzen.
Mitglied der Aldo-Keto-Reduktase (AKR) Superfamilie
Sequenzalignments definieren PR als ein neues Mitglied der Aldo-Keto-Reduktase (AKR) Superfamilie . Die AKR-Superfamilie ist eine Gruppe von Enzymen, die wichtige Rollen im Stoffwechsel von Aldehyden und Ketonen spielen.
Rolle bei der Erweiterung des Alkaloidnetzwerks
<a data-citationid="db510ea9-619a-2049-baeb-f66b9b5ac647-26-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Yuriy-Sheludko/publication/5
Wirkmechanismus
Perakine, also known as [(1R,10S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate, is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . This compound has been studied for its unique biochemical properties and potential therapeutic applications.
Target of Action
The primary target of this compound is the enzyme this compound Reductase (PR), a key enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina .
Mode of Action
This compound interacts with its target, PR, in an NADPH-dependent manner. PR uses this compound as a natural substrate and reduces the aldehyde group of this compound to a hydroxyl group . The enzyme has a broad substrate spectrum and high heterologous expression in E. coli, exhibiting the basic characteristics of a biocatalyst .
Biochemical Pathways
This compound is involved in the biosynthesis of monoterpenoid indole alkaloids, specifically in a side branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The conversion of this compound to Raucaffrinoline by PR is a key step in this pathway .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. coli suggests that the enzyme could potentially be used to enhance the bioavailability of this compound .
Result of Action
The reduction of the aldehyde group in this compound to a hydroxyl group by PR is a crucial step in the biosynthesis of monoterpenoid indole alkaloids . These alkaloids have various biological activities, including potential anti-cancer properties .
Action Environment
The action of this compound and its interaction with PR can be influenced by various environmental factors. For instance, the chemoselectivity of PR can be engineered through rational design. A mutation at Arg127 can switch the chemoselectivity of PR between C=O and C=C, or lead to non-selectivity towards α,β-unsaturated ketones .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Perakine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound reductase (PR), which catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . PR displays a broad substrate acceptance, converting 16 out of 28 tested compounds with reducible carbonyl function .
Cellular Effects
It is known that this compound, through its interaction with PR, plays a role in the biosynthesis of alkaloids in plant cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with PR. PR is a member of the aldo-keto reductase (AKR) super family, exhibiting the conserved catalytic tetrad Asp52, Tyr57, Lys84, His126 . The interaction between this compound and PR is crucial for the biosynthesis of certain alkaloids .
Temporal Effects in Laboratory Settings
It is known that PR, the enzyme that interacts with this compound, has a broad substrate acceptance, indicating that the effects of this compound may vary depending on the presence of other substrates .
Metabolic Pathways
This compound is involved in the biosynthesis of the alkaloid ajmaline, a process that involves a 10-step pathway . PR, the enzyme that interacts with this compound, plays a role in a side-branch of this pathway .
Transport and Distribution
Given its role in alkaloid biosynthesis, it is likely that it is transported to sites where these biosynthetic processes occur .
Subcellular Localization
Given its role in alkaloid biosynthesis, it is likely that it is localized to sites where these biosynthetic processes occur .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Perakine involves the condensation of two molecules of 2-methoxy-4-prop-2-enylphenol followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "2-methoxy-4-prop-2-enylphenol", "Oxidizing agent", "Cyclization agent" ], "Reaction": [ "Step 1: Two molecules of 2-methoxy-4-prop-2-enylphenol are condensed using a suitable condensing agent such as acetic anhydride or sulfuric acid.", "Step 2: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form a quinone intermediate.", "Step 3: The quinone intermediate undergoes cyclization using a suitable cyclization agent such as trifluoroacetic acid or boron trifluoride etherate to form the final product, Perakine." ] } | |
CAS-Nummer |
4382-56-3 |
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1 |
InChI-Schlüssel |
GDXJMOGWONJRHL-AFXVYWMKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4[C@H]2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Kanonische SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Perakine and where is it found?
A1: this compound is a monoterpenoid indole alkaloid primarily found in the Rauvolfia plant genus, known for their medicinal properties. [, , ]
Q2: Can you describe the biosynthesis of this compound?
A2: this compound is synthesized from the alkaloid vomilenine through an isomerization reaction. This reaction is catalyzed by the enzyme vinorine hydroxylase, a cytochrome P450 enzyme with the unusual ability to perform both oxidative and non-oxidative reactions. []
Q3: What is the role of this compound Reductase (PR) in the biosynthetic pathway?
A3: this compound reductase (PR), an aldo-keto reductase, catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline. [, , ] This enzyme exhibits a unique α8/β6 barrel structure not observed in other aldo-keto reductases. []
Q4: How does NADPH binding influence PR activity?
A4: Upon NADPH binding, PR undergoes significant conformational changes. These changes include the formation of two additional β-strands and an α-helix at the C-terminus, along with a movement of up to 24 Å. This creates a larger substrate-binding pocket, enhancing enzyme activity and resulting in cooperative kinetics. []
Q5: Can the chemoselectivity of PR be altered?
A5: Yes, research has shown that mutating Arg127 in the PR enzyme can switch its chemoselectivity towards α,β-unsaturated ketones. This allows for the selective production of either allylic alcohols or saturated ketones. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C21H22N2O3 and a molecular weight of 350.4 g/mol. []
Q7: Has the NMR spectrum of this compound been reported?
A7: Yes, both 1H and 13C NMR spectroscopic data for this compound, including its PFT 13C{1H}-NMR spectrum, have been studied and correlated with related compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)
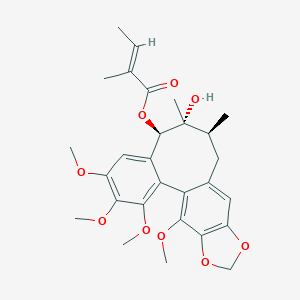
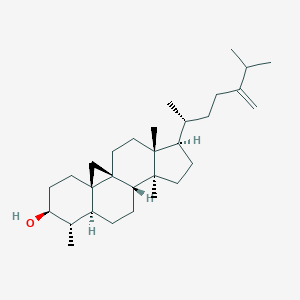
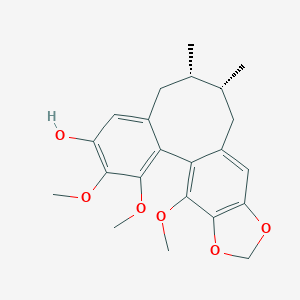



![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)


